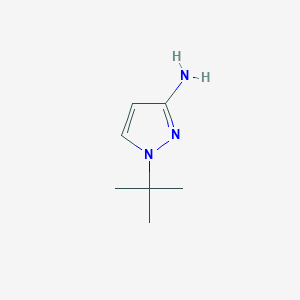

1-terc-butil-1H-pirazol-3-amina

Descripción general

Descripción

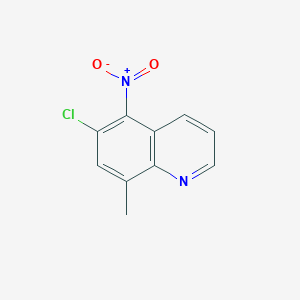

1-tert-butyl-1H-pyrazol-3-amine belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of 1-tert-butyl-1H-pyrazol-3-amine involves a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction is carried out in a sand bath at 120 °C for 2 hours under solvent-free conditions .Molecular Structure Analysis

The molecular structure of 1-tert-butyl-1H-pyrazol-3-amine consists of a pyrazolo [3,4-d]pyrimidine ring system, which includes a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis

The chemical reaction of 1-tert-butyl-1H-pyrazol-3-amine involves a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction is carried out in a sand bath at 120 °C for 2 hours under solvent-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-tert-butyl-1H-pyrazol-3-amine are as follows: It has a molecular weight of 139.2 . The compound is a powder at room temperature . The IUPAC name is 1-tert-butyl-1H-pyrazol-3-amine .Aplicaciones Científicas De Investigación

Síntesis de aminas N-heterocíclicas

El compuesto se puede utilizar en la síntesis de aminas N-heterocíclicas, que son bloques de construcción valiosos en el descubrimiento de fármacos y la síntesis orgánica moderna . Son precursores clave en la preparación de ingredientes farmacéuticos activos, moléculas bioactivas, productos naturales y agroquímicos .

Preparación de derivados de pirazol

La 1-terc-butil-1H-pirazol-3-amina se puede utilizar en la preparación de derivados de pirazol. Los derivados de pirazol han atraído más atención debido a su amplia gama de actividades fisiológicas y farmacológicas .

Reacciones de condensación/reducción sin disolvente

Este compuesto se puede utilizar en reacciones de condensación/reducción sin disolvente. Se informó una síntesis eficiente en una sola olla en dos pasos de 3-(terc-butil)-N-(4-metoxibencil)-1-metil-1H-pirazol-5-amina mediante una secuencia de reacción de condensación/reducción sin disolvente a partir de 3-(terc-butil)-1-metil-1H-pirazol-5-amina .

Síntesis a temperatura ambiente

La this compound se puede utilizar en la síntesis a temperatura ambiente de compuestos novedosos. Por ejemplo, se informó la síntesis a temperatura ambiente de (E)-N-(3-(terc-butil)-1-metil-1H-pirazol-5-il)-1-(piridin-2-il)metanimina .

Sonda fluorescente

El clorhidrato de 1-terc-butil-1H-pirazol-4-amina se puede utilizar para detectar analitos como sonda fluorescente .

Desarrollo de dendrímeros y polímeros

Este compuesto puede ser instrumental para el desarrollo de dendrímeros y polímeros .

Síntesis de pirazoles multisustituidos

La investigación reciente describe un modo único de combinación de fragmentos que produce pirazoles multisustituidos .

Preparación de N1-(4-(1-(terc-butil)-3-fenil-1H-pirazol-4-il)piridin-2-il)etano-1,2-diamina

Los intermediarios de N-terc.butilpirazol reaccionaron con etilendiamina o propilendiamina a través de C2 SN Ar para ofrecer N1-(4-(1-(terc-butil)-3-fenil-1H-pirazol-4-il)piridin-2-il)etano-1,2-diamina .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-tert-butyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with NADPH-dependent reductase, which catalyzes the reduction of a wide variety of carbonyl compounds, including quinones and prostaglandins . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of 1-tert-butyl-1H-pyrazol-3-amine to the active sites of these enzymes.

Cellular Effects

1-tert-butyl-1H-pyrazol-3-amine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of calcium/calmodulin-dependent protein kinase type II subunit gamma, which plays a crucial role in cell signaling . Additionally, 1-tert-butyl-1H-pyrazol-3-amine can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 1-tert-butyl-1H-pyrazol-3-amine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-tert-butyl-1H-pyrazol-3-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-tert-butyl-1H-pyrazol-3-amine remains stable under normal laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function.

Dosage Effects in Animal Models

The effects of 1-tert-butyl-1H-pyrazol-3-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

1-tert-butyl-1H-pyrazol-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolic pathways are essential for understanding its overall biochemical effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 1-tert-butyl-1H-pyrazol-3-amine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s transport and distribution are critical for its biochemical activity and effectiveness in various biological contexts.

Subcellular Localization

1-tert-butyl-1H-pyrazol-3-amine exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

1-tert-butylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(2,3)10-5-4-6(8)9-10/h4-5H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQPUERRGYFDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20529066 | |

| Record name | 1-tert-Butyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1152980-49-8 | |

| Record name | 1-tert-Butyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)

![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)

![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)

![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)

![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)